molecular formula C18H12BrCl2N3O2 B14872742 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dichlorophenyl)acetamide

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B14872742
M. Wt: 453.1 g/mol
InChI Key: XOXWAAZLUVVCJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dichlorophenyl)acetamide is a complex organic compound that features a pyridazinone core substituted with bromophenyl and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dichlorophenyl)acetamide typically involves multi-step organic reactions. One common route includes the formation of the pyridazinone core followed by the introduction of the bromophenyl and dichlorophenyl substituents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the production efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridazinone compounds.

Scientific Research Applications

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dichlorophenyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate its interactions with biological targets.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dichlorophenyl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The bromophenyl and dichlorophenyl groups may enhance binding affinity and specificity, while the pyridazinone core can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dichlorophenyl)acetamide
  • 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dichlorophenyl)acetamide
  • 2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dichlorophenyl)acetamide

Uniqueness

The uniqueness of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dichlorophenyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of bromine and chlorine atoms can enhance its interactions with molecular targets, potentially leading to unique properties and applications compared to similar compounds.

Properties

Molecular Formula

C18H12BrCl2N3O2

Molecular Weight

453.1 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(3,5-dichlorophenyl)acetamide

InChI

InChI=1S/C18H12BrCl2N3O2/c19-12-3-1-11(2-4-12)16-5-6-18(26)24(23-16)10-17(25)22-15-8-13(20)7-14(21)9-15/h1-9H,10H2,(H,22,25)

InChI Key

XOXWAAZLUVVCJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.